molecular formula C14H20N2O4S B13665130 Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate

Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate

Cat. No.: B13665130
M. Wt: 312.39 g/mol
InChI Key: GTGNPQBUNBUGQF-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate is a bicyclic thiazole derivative characterized by a fused cyclopentane ring and a tert-butoxycarbonyl (Boc)-protected amino group. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. Its synthesis often involves cyclocondensation reactions, as exemplified by methods analogous to Reference Examples 87 and 88 in EP 4374877 A2, where cyclopentanecarboxylic acid derivatives are functionalized with Boc-protected amines and ester groups . The Boc group enhances stability during synthetic processes, while the ethyl ester moiety improves solubility for subsequent reactions.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-11(17)8-6-7-9-10(8)15-12(21-9)16-13(18)20-14(2,3)4/h8H,5-7H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNPQBUNBUGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the Boc-protection of the amino group on a thiazole or related heterocyclic precursor, followed by cyclization to form the fused cyclopentathiazole ring system. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalytic amounts of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst.

Boc Protection Step

The Boc protection of the 2-amino group on ethyl 2-amino-thiazole-5-carboxylate derivatives is a well-documented and crucial step. Several experimental protocols have been reported with varying yields and reaction conditions:

Yield (%) Reaction Conditions Experimental Details
79% Triethylamine, DMAP, tetrahydrofuran (THF), 0–20 °C, 16 h A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate and di-tert-butyl dicarbonate in anhydrous THF was treated with triethylamine and DMAP at 0 °C, then stirred at ambient temperature for 16 h. Acidification and extraction yielded the product as an off-white solid.
70–72% DMAP, THF, 18–24 h Ethyl 2-amino-4-methylthiazole-5-carboxylate, di-tert-butyl dicarbonate, and DMAP stirred under nitrogen in dry THF for 18 h. Workup involved evaporation, filtration, washing with acid and brine, and trituration with hexanes to give a tan solid.
60% DMAP, dichloromethane, 48 h Compound suspended in CH2Cl2 with DMAP and di-tert-butyl dicarbonate, stirred for 2 days, followed by sequential aqueous washes and drying to afford the mono-Boc protected product.
26.7% DMAP, triethylamine, THF, 20 °C, 12 h Reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with Boc2O, triethylamine, and DMAP in THF at room temperature for 12 h, followed by extraction and silica gel chromatography.
59.5% Triethylamine, di-tert-butyl carbonate, 1,4-dioxane, room temperature, 6 h Ethyl 2-aminothiazole-5-carboxylate dissolved in 1,4-dioxane; triethylamine and di-tert-butyl carbonate added; stirred 6 h at room temperature; solvent removal and aqueous workup yielded white solid product.

Table 1: Boc Protection of Ethyl 2-Aminothiazole-5-Carboxylate Derivatives

Cyclization to the Dihydrocyclopenta[d]thiazole Core

While detailed synthetic routes specifically for the cyclopentathiazole fused ring system are less common in open literature, the formation of the 5,6-dihydro-4H-cyclopenta[d]thiazole core typically involves intramolecular cyclization reactions that may proceed via nucleophilic attack of a sulfur or nitrogen atom on an appropriately positioned electrophilic center, such as a halogenated or activated alkyl chain attached to the thiazole ring.

These cyclization reactions often require:

  • Mild to moderate heating
  • Use of bases or catalysts to promote ring closure
  • Control of solvent polarity to favor intramolecular over intermolecular reactions

The Boc group is generally stable under these conditions, protecting the amino functionality during cyclization.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP, triethylamine, THF 60–79 Reaction time varies 6–48 h; temperature 0–25 °C
Cyclization (general) Base-promoted intramolecular cyclization, heating Not specified Conditions depend on precursor; Boc group remains intact

Analytical and Mechanistic Insights

Role of Catalysts and Bases

  • 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, enhancing the rate of Boc protection by activating di-tert-butyl dicarbonate.
  • Triethylamine serves as a base to neutralize generated acids and maintain reaction pH conducive to Boc protection.
  • The choice of solvent (THF, dichloromethane, or 1,4-dioxane) affects solubility and reaction kinetics.

Purification and Characterization

  • Post-reaction mixtures are typically acidified and extracted with ethyl acetate.
  • Organic layers are washed with aqueous ammonium chloride or hydrochloric acid to remove residual bases and impurities.
  • Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used before concentration.
  • Products are isolated by evaporation, filtration, trituration with hexanes, or silica gel chromatography.
  • Characterization includes ^1H NMR, LC-MS, and melting point analysis to confirm structure and purity.

Research Findings and Literature Correlation

  • The Boc protection of amino-thiazole esters is a robust and reproducible process, with yields ranging from moderate to high depending on conditions.
  • The Boc group provides stability during subsequent synthetic transformations, including ring cyclization.
  • Although specific published procedures for the cyclopentathiazole ring formation are scarce, analogous heterocyclic cyclizations suggest the feasibility of intramolecular nucleophilic substitution under mild conditions.
  • The compound’s stability under acidic and neutral conditions has been documented, facilitating its use in multi-step syntheses without significant degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the amino group to participate in further biochemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (CAS 96929-05-4) shares the Boc-protected amino and ethyl ester groups but lacks the cyclopentane ring, reducing conformational rigidity .
  • Its melting point (120–122 °C) and NMR data (δ 7.77 ppm for thiazole protons) highlight distinct physical properties compared to the target compound .

Cyclopenta-Thiazole Derivatives with Varied Functional Groups

Compound Name CAS Number Molecular Formula Functional Group Bioactivity/Application Reference
Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate N/A C₁₂H₁₅ClN₂O₃S Chloroacetamido substituent Intermediate for alkylating agents
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid 2089648-50-8 C₁₃H₁₇NO₄S Carboxylic acid instead of ethyl ester Potential for peptide coupling
1-(6-Chloropyridazin-3-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide 1401540-57-5 C₁₆H₁₇ClN₄OS Piperidine-carboxamide substituent Kinase inhibition (hypothetical)

Key Observations :

  • Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (Ref. 5) replaces the Boc-amino group with a reactive chloroacetamido moiety, enabling nucleophilic substitution reactions .
  • 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid (CAS 2089648-50-8) substitutes the thiazole ring with a thiophene and replaces the ethyl ester with a carboxylic acid, altering solubility and reactivity .

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate is a thiazole derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a thiazole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group, which plays a significant role in its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N2O4SC_{13}H_{18}N_2O_4S. The compound features a five-membered thiazole ring that contains both sulfur and nitrogen atoms, contributing to its unique properties.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight286.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit various biological activities, including antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of several bacterial strains.

In a study assessing the antimicrobial effects of various thiazole compounds, it was found that derivatives with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound has been explored for its cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies have demonstrated that this compound exhibits cytotoxicity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The results indicated an IC50 value in the micromolar range, suggesting moderate potency as an anticancer agent.

The proposed mechanism of action involves the interaction of the thiazole ring with specific enzymes or receptors within cancer cells. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival. Additionally, the Boc protecting group can be cleaved under physiological conditions, allowing the free amino group to participate in further biochemical reactions.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HepG2 and PC12

Research Applications

This compound serves as a valuable intermediate in synthetic chemistry for developing more complex thiazole derivatives. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In vivo studies to assess pharmacodynamics and pharmacokinetics.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Combination therapies exploring synergistic effects with other anticancer agents.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including cyclocondensation, Boc-protection, and esterification. Key steps include:

  • Cyclopenta-thiazole core formation : Cyclocondensation of thioamide precursors with α,β-unsaturated esters under reflux in ethanol or 1,4-dioxane .
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group .
  • Esterification : Use of ethyl chloroformate or ethanol under acidic conditions to introduce the ethyl ester moiety . Critical parameters include temperature control (60–100°C for cyclocondensation), solvent polarity (e.g., THF for Boc protection), and catalyst selection (e.g., triethylamine for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR :
  • Cyclopentane protons: Multiplets at δ 2.2–3.0 ppm (quintets for CH₂ groups in the dihydrocyclopenta ring) .
  • Boc group: Singlets at δ 1.4–1.5 ppm (t-Bu) and carbonyl signals at δ 155–160 ppm .
  • Thiazole protons: Deshielded aromatic protons at δ 7.0–8.0 ppm .
    • IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1700–1750 cm⁻¹ .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ~409–415 g/mol) .

Advanced Research Questions

Q. How can researchers reconcile contradictory crystallographic data observed during structural elucidation?

Contradictions may arise from disordered solvent molecules or twinning. Methodological approaches include:

  • Data reprocessing : Use SHELXL for refinement, applying TWIN/BASF commands to account for twinning .
  • Validation tools : Check R-factor discrepancies using PLATON or CCDC Mercury to identify unresolved electron density .
  • Temperature factors : Analyze anisotropic displacement parameters (ADPs) to detect overlapping atoms or thermal motion artifacts . Example: A study on a related cyclopenta-thiophene derivative resolved twinning by refining two domains with SHELXD .

Q. What strategies optimize the coupling efficiency of the Boc protection group during multi-step synthesis?

  • Activation of amino groups : Pre-activate the amine with TFA or HCl before Boc protection to enhance reactivity .
  • Catalyst screening : Test bases like DMAP or pyridine to accelerate Boc₂O reactions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yields by 15–20% .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate Boc-protected intermediates efficiently .

Q. How should researchers approach comparative bioactivity analysis between this compound and structurally similar thiazole derivatives?

  • Structural analogs : Compare with ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate (CAS 494854-19-2) and cyclopenta[b]thiophene-3-carboxylates .
  • Assay design :
  • Target engagement : Use SPR or ITC to measure binding affinity to receptors (e.g., kinase targets) .
  • Functional assays : Test inhibition of viral polymerases (e.g., influenza PB2 subunit) or neurological targets (e.g., NMDA receptors) .
    • Data normalization : Report IC₅₀ values relative to control compounds (e.g., tamiflu for viral targets) .

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